5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, along with an aldehyde functional group at the 2-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine derivatives followed by formylation to introduce the aldehyde group. For instance, starting with 5-bromo-2-chloro-3-fluoropyridine, the compound can be subjected to Vilsmeier-Haack reaction conditions to introduce the formyl group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 5-bromo-6-chloro-3-fluoropyridine-2-carboxylic acid.
Reduction: Formation of 5-bromo-6-chloro-3-fluoropyridine-2-methanol.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde is utilized in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: In the production of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism by which 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-3-fluoropyridine
- 6-Bromo-3-chloro-2-fluoropyridine
- 5-Chloro-6-fluoro-3-bromopyridine
Uniqueness
5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde is unique due to the presence of an aldehyde group, which provides additional reactivity and versatility in chemical synthesis. This functional group allows for further modifications and derivatizations, making it a valuable intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
2248413-44-5 |
---|---|
Molecular Formula |
C6H2BrClFNO |
Molecular Weight |
238.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.